Proteolytic Stability of D-Pra-Containing Peptides Compared to L-Pra Analogues
The D-configuration of Fmoc-D-Pra-OH significantly enhances peptide stability against proteolytic degradation. Studies demonstrate that substituting L-amino acids with D-amino acids increases resistance to proteases, with D-amino acid-containing peptides showing complete protease resistance compared to L-analogues [1]. Specifically, all-D-amino acid cationic peptides were completely protease-resistant, noncytotoxic, and potent against ESKAPE pathogens, in contrast to their L-analogues [1]. Additionally, D-amino acid substitution significantly improved protease resistance and antimicrobial activity, as revealed by fluorescence imaging and microscopy [2]. This class-level evidence strongly supports the selection of Fmoc-D-Pra-OH over Fmoc-L-Pra-OH for applications requiring extended peptide half-life in biological milieus.
| Evidence Dimension | Protease resistance |
|---|---|
| Target Compound Data | Complete protease resistance in all-D-amino acid peptides |
| Comparator Or Baseline | L-amino acid analogues (susceptible to proteolysis) |
| Quantified Difference | Qualitative difference; D-peptides show no degradation under assay conditions while L-peptides are degraded |
| Conditions | In vitro protease assays with ESKAPE pathogens [1]; fluorescence imaging and microscopy [2] |
Why This Matters
For in vivo or cell-based assays, D-amino acid-containing peptides exhibit extended functional lifetimes, reducing the need for higher dosing or repeated administration.
- [1] Mechanism of Protease Resistance of D‑Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. BioRxiv, 2025. View Source
- [2] D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. BioRxiv, 2025. View Source
